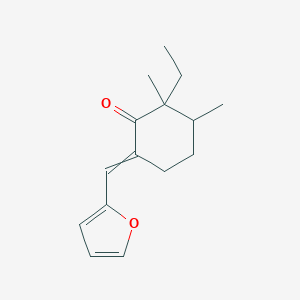
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one, also known as EFMC, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. EFMC is a cyclohexanone derivative that contains a furan ring, which makes it structurally unique and interesting for further investigation.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in the breakdown of extracellular matrix proteins, which is a key step in cancer invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one. One area of interest is the development of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one as a potential drug candidate for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one, and to identify its molecular targets. Finally, 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one could be investigated as a potential diagnostic tool for cancer imaging, which could have important clinical implications.
Méthodes De Synthèse
The synthesis of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one involves a multi-step process that starts with the reaction between 2,3-dimethylcyclohexanone and furfural in the presence of a catalyst. This reaction produces the intermediate compound, 2-Ethyl-6-(furan-2-ylmethyl)-2,3-dimethylcyclohexanone, which is then treated with an oxidizing agent to form 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been studied for its potential use as a diagnostic tool for cancer imaging.
Propriétés
Numéro CAS |
17429-56-0 |
|---|---|
Formule moléculaire |
C7H16O4S |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H20O2/c1-4-15(3)11(2)7-8-12(14(15)16)10-13-6-5-9-17-13/h5-6,9-11H,4,7-8H2,1-3H3 |
Clé InChI |
UKVXZCRLLFVABE-UHFFFAOYSA-N |
SMILES |
CCC1(C(CCC(=CC2=CC=CO2)C1=O)C)C |
SMILES canonique |
CCC1(C(CCC(=CC2=CC=CO2)C1=O)C)C |
Synonymes |
2-Ethyl-6-furfurylidene-2,3-dimethylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
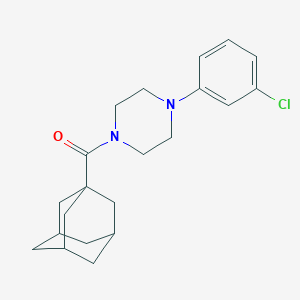
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
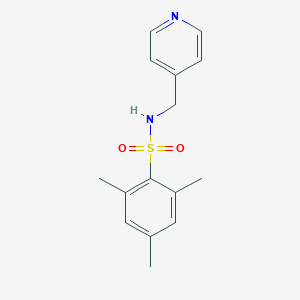
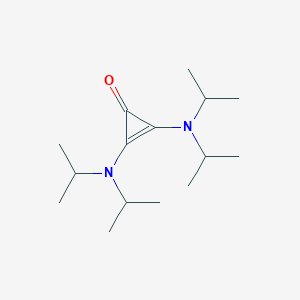
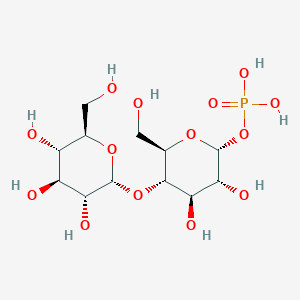
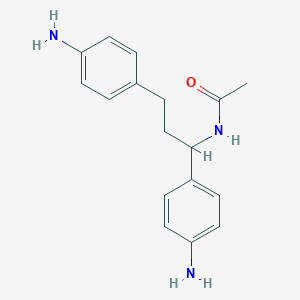
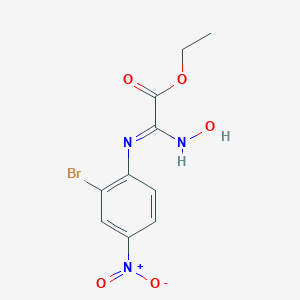
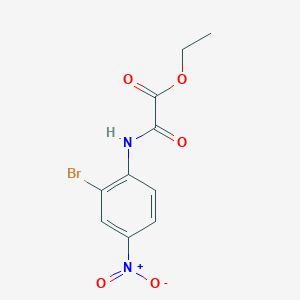
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
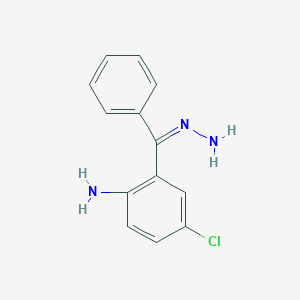
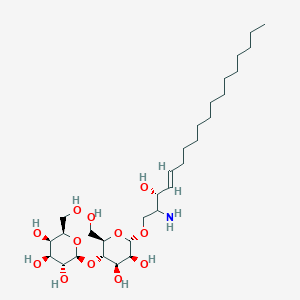

![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)